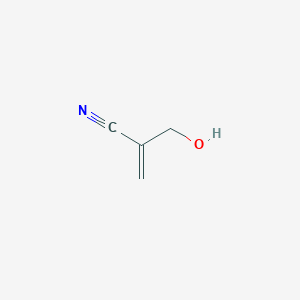
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide, also known as AQMB, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is not fully understood. However, it is believed to modulate the activity of ion channels and receptors in the brain, leading to a reduction in neuronal excitability and the prevention of neuronal damage.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as GABA and decrease the levels of others such as glutamate. It has also been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels and receptors. However, it also has some limitations, such as its low solubility and stability in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide research. One direction is to further explore its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to investigate its potential applications in other fields such as cancer research and drug delivery. Additionally, there is a need for further studies to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is a compound that has shown promise in various scientific fields. Its potential applications in medicine and neuroscience make it an interesting subject for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide can be synthesized through a multi-step reaction process starting from 4-methoxybenzoic acid. The synthesis involves the formation of a quinoline ring followed by acetylation and amidation reactions. The final product is obtained through purification and characterization techniques such as recrystallization and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-11-3-4-14-5-8-16(12-18(14)21)20-19(23)15-6-9-17(24-2)10-7-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBUSPSBNUKQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2990200.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2990202.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)

![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)
![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)


![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)

